molecular formula C9H20N2 B1352708 4-Piperidin-1-yl-butylamine CAS No. 74247-30-6

4-Piperidin-1-yl-butylamine

Cat. No. B1352708
CAS RN: 74247-30-6
M. Wt: 156.27 g/mol
InChI Key: ACOXURKIHJSMAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Piperidin-1-yl-butylamine” is a chemical compound with the molecular formula C9H20N2 . It has an average mass of 156.268 Da and a monoisotopic mass of 156.162643 Da . This compound is not intended for human or veterinary use and is used only for research purposes.


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A series of 2-amino-4-(1-piperidine) pyridine derivatives was designed by Zhang et al., which showed potential as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .

Scientific Research Applications

Role in D2-like Receptor Ligand Development

4-Piperidin-1-yl-butylamine is a structural component of several ligands developed for D2-like receptors, which are a target for antipsychotic agents. Studies highlight the importance of arylalkyl substituents in enhancing the potency and selectivity of these ligands. The combination of 4'-fluorobutyrophenones and 3-methyl-7-azaindoles with arylalkyl moieties such as 4-Piperidin-1-yl-butylamine has been shown to contribute to the selectivity and potency at D2-like receptors, underlining the chemical's significance in the synthesis of antipsychotic medications (Sikazwe et al., 2009).

Implications in Neuropsychiatric Treatment

Research on dopamine D2 receptor ligands indicates that 4-Piperidin-1-yl-butylamine could be part of compounds with therapeutic potential for treating schizophrenia, Parkinson's disease, depression, and anxiety. The optimal pharmacophore for high D2R affinity includes structures with aromatic moieties, cyclic amines, and specifically, the piperidine derivatives, suggesting the critical role of 4-Piperidin-1-yl-butylamine in developing treatments for these disorders (Jůza et al., 2022).

Piperidine Alkaloids and Therapeutic Research

Piperidine alkaloids, with 4-Piperidin-1-yl-butylamine being a structural component, show a wide range of biological activities. These compounds have been explored for various clinical applications due to their significant medicinal importance. The diversity in the therapeutic application of piperidine alkaloids paves the way for the development of new medications with improved efficacy across multiple health conditions (Singh et al., 2021).

Synthetic and Medicinal Chemistry Applications

The structural feature of 4-Piperidin-1-yl-butylamine is crucial in synthetic and medicinal chemistry, especially in designing piperazine and piperidine derivatives with a broad spectrum of pharmacological activities. These include antipsychotic, antihistamine, antianginal, and antidepressant properties, among others. The flexibility of the piperazine and piperidine scaffolds, incorporating 4-Piperidin-1-yl-butylamine, facilitates the discovery of drug-like elements with significant impacts on pharmacokinetic and pharmacodynamics factors, indicating its versatile role in drug development (Rathi et al., 2016).

Safety And Hazards

The safety data sheet for a similar compound, BOC-Piperidin-4-yl acetic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “4-Piperidin-1-yl-butylamine” and similar compounds may continue to be of interest in future research and drug development efforts.

properties

IUPAC Name

4-piperidin-1-ylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c10-6-2-5-9-11-7-3-1-4-8-11/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOXURKIHJSMAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424390
Record name 4-Piperidin-1-yl-butylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperidin-1-yl-butylamine

CAS RN

74247-30-6
Record name 4-Piperidin-1-yl-butylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Piperidin-1-yl-butylamine
Reactant of Route 2
Reactant of Route 2
4-Piperidin-1-yl-butylamine
Reactant of Route 3
Reactant of Route 3
4-Piperidin-1-yl-butylamine
Reactant of Route 4
4-Piperidin-1-yl-butylamine
Reactant of Route 5
Reactant of Route 5
4-Piperidin-1-yl-butylamine
Reactant of Route 6
Reactant of Route 6
4-Piperidin-1-yl-butylamine

Citations

For This Compound
2
Citations
C Ghiron, SN Haydar, S Aschmies… - Journal of medicinal …, 2010 - ACS Publications
Alpha-7 nicotinic acetylcholine receptor (α7 nAChR) agonists are promising therapeutic candidates for the treatment of cognitive impairment. We report a series of novel, potent small …
Number of citations: 36 pubs.acs.org
V Korotchenko, R Sathunuru, L Gerena… - Journal of medicinal …, 2015 - ACS Publications
… The title compound was prepared from 5b and 4-piperidin-1-yl-butylamine in 77.0% yields as a colorless gum. H NMR (300 MHz, CD 3 OD): δ 1.51 (m, 2 H), 1.61 (m, 8 H), 1.84 (s, 3 H), …
Number of citations: 29 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.